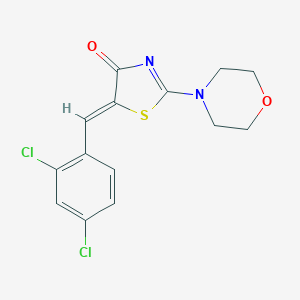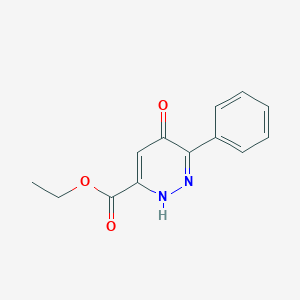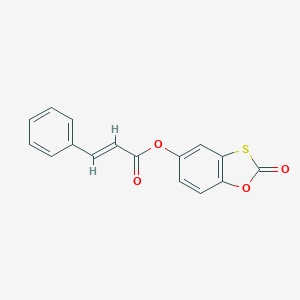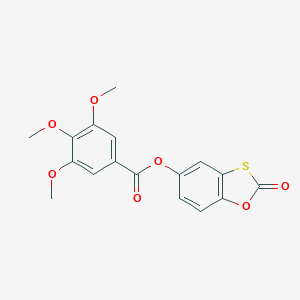![molecular formula C23H23ClN2O6S B414798 N-(3-CHLOROPHENYL)-2-[N-(4-METHOXYPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B414798.png)
N-(3-CHLOROPHENYL)-2-[N-(4-METHOXYPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-CHLOROPHENYL)-2-[N-(4-METHOXYPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-2-[N-(4-METHOXYPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chlorophenylamine with 3,4-dimethoxybenzenesulfonyl chloride under controlled conditions to form an intermediate sulfonamide. This intermediate is then reacted with 4-methoxyaniline and acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-2-[N-(4-METHOXYPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(3-CHLOROPHENYL)-2-[N-(4-METHOXYPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-2-[N-(4-METHOXYPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-3,4-dimethoxybenzamide
- 3,4-dimethoxybenzenesulfonyl chloride
- N-[(3-chlorophenyl)methyl]-3,4-dimethoxybenzamide
Uniqueness
Compared to similar compounds, N-(3-CHLOROPHENYL)-2-[N-(4-METHOXYPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C23H23ClN2O6S |
|---|---|
Molecular Weight |
491g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)acetamide |
InChI |
InChI=1S/C23H23ClN2O6S/c1-30-19-9-7-18(8-10-19)26(15-23(27)25-17-6-4-5-16(24)13-17)33(28,29)20-11-12-21(31-2)22(14-20)32-3/h4-14H,15H2,1-3H3,(H,25,27) |
InChI Key |
SNRUJESTWXIWBR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,4,5-Tetrachloro-6-[(diallylamino)carbonyl]benzoic acid](/img/structure/B414715.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]furan-2-carboxamide](/img/structure/B414716.png)
![5,5,6-Trimethylbicyclo[2.2.1]heptan-2-one (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone](/img/structure/B414718.png)
![2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE](/img/structure/B414719.png)




![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-nitrobenzoate](/img/structure/B414732.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4,5-trimethoxybenzoate](/img/structure/B414734.png)
![8-{4-Nitrophenyl}-4c,7,7a,8,10,10a,11,13a-octahydrobenzo[f]cyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B414736.png)
![4-{3-nitrophenyl}-8-iodo-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B414737.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzoate](/img/structure/B414738.png)
![N-[5-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide](/img/structure/B414740.png)
